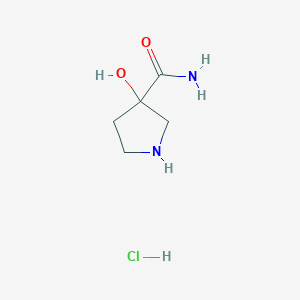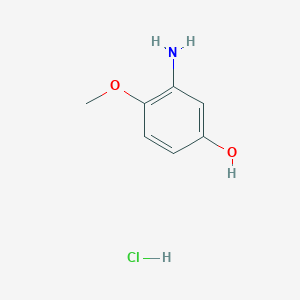![molecular formula C8H11N3O B1449773 2-Ethyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol CAS No. 1220030-37-4](/img/structure/B1449773.png)
2-Ethyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
Die Verbindung gehört zur Klasse der Pyrrolopyrazin-Derivate, die stickstoffhaltige Heterocyclen sind . Diese Verbindungen wurden in verschiedenen Anwendungen eingesetzt, z. B. in Pharmazeutika, organischen Materialien, Naturprodukten und vor allem in bioaktiven Molekülen . Sie haben verschiedene biologische Aktivitäten gezeigt, wie antimikrobielle, entzündungshemmende, antivirale, antimykotische, antioxidative, Antitumor- und Kinase-inhibitorische Aktivitäten .
Antimikrobielle Eigenschaften
Pyrrolopyrazin-Derivate, einschließlich “2-Ethyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol”, haben signifikante antimikrobielle Aktivitäten gezeigt . Sie können bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden.
Entzündungshemmende Eigenschaften
Diese Verbindungen zeigen auch entzündungshemmende Eigenschaften . Sie können zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden.
Antivirale Eigenschaften
Pyrrolopyrazin-Derivate haben antivirale Aktivitäten gezeigt . Sie können bei der Entwicklung von antiviralen Medikamenten eingesetzt werden.
Antifungale Eigenschaften
Diese Verbindungen haben antimykotische Aktivitäten gezeigt . Sie können bei der Entwicklung von Antimykotika eingesetzt werden.
Antioxidative Eigenschaften
Pyrrolopyrazin-Derivate haben antioxidative Aktivitäten gezeigt . Sie können bei der Entwicklung von Antioxidantien eingesetzt werden.
Antitumoreigenschaften
Diese Verbindungen haben Antitumor-Aktivitäten gezeigt . Sie können bei der Entwicklung von Antitumor-Medikamenten eingesetzt werden.
Kinase-inhibitorische Eigenschaften
Pyrrolopyrazin-Derivate haben Kinase-inhibitorische Aktivitäten gezeigt . Sie können bei der Entwicklung von Kinase-Inhibitoren eingesetzt werden.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS). It has been considered as a potential target for cancer therapy .
Mode of Action
2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA . This disruption makes the compound an attractive anticancer drug target based on synthetic lethality .
Biochemical Pathways
The inhibition of ATR kinase affects the DDR pathway . The DDR pathway is crucial for maintaining genomic stability, and its disruption can lead to the accumulation of DNA damage and genomic instability, which are hallmarks of cancer .
Pharmacokinetics
Similar compounds have been shown to have good oral exposure
Result of Action
The result of the action of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is the inhibition of ATR kinase, leading to disruption of the DDR pathway . This disruption can lead to the accumulation of DNA damage and genomic instability, potentially leading to cell death .
Action Environment
The action of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is influenced by the cellular environment. In particular, the compound is most effective in cells that are actively replicating, as these cells are more likely to experience replication stress and activate the DDR pathway
Eigenschaften
IUPAC Name |
2-ethyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-7-10-6-4-9-3-5(6)8(12)11-7/h9H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJILQYCPEUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



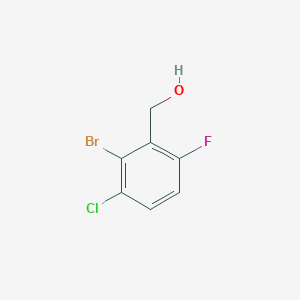
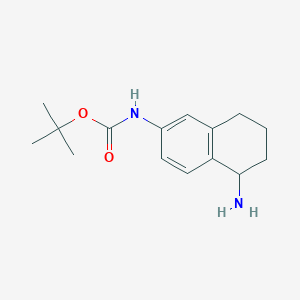
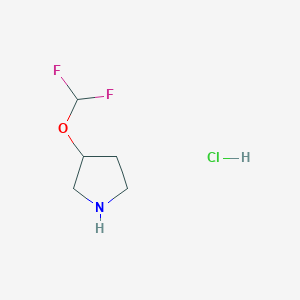
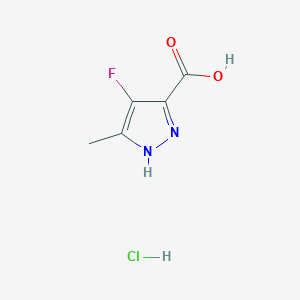
![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)


![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)
![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)

